Fluorene-9-carboxaldehyde

Description

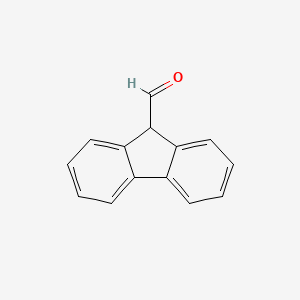

Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDGADNGORZKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454251 | |

| Record name | 9H-Fluorene-9-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20615-64-9 | |

| Record name | 9H-Fluorene-9-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile of Fluorene-9-Carboxaldehyde in Organic Solvents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of fluorene-9-carboxaldehyde (C₁₄H₁₀O). In the absence of extensive published quantitative data, this document establishes a theoretical solubility framework based on fundamental physicochemical principles, molecular structure, and comparative data from the parent compound, fluorene. The core of this guide is a detailed, field-proven experimental protocol for determining solubility, empowering researchers to generate precise data for applications in synthesis, purification, drug development, and materials science.

Introduction: The Significance of Fluorene-9-Carboxaldehyde

Fluorene-9-carboxaldehyde is a pivotal aromatic aldehyde built upon a tricyclic fluorene framework. Its unique structure, combining a large, rigid, and electron-rich backbone with a reactive aldehyde functional group, makes it a valuable intermediate in organic synthesis. It serves as a precursor for a variety of materials and molecules, including pharmaceuticals, organic light-emitting diodes (OLEDs), and specialized polymers.[1]

Understanding the solubility of fluorene-9-carboxaldehyde is a critical first step in its practical application. Solvent selection directly impacts reaction kinetics, yield, purification efficiency (e.g., crystallization), and the formulation of final products. This guide provides scientists with the foundational knowledge and practical tools to effectively predict and determine its solubility in a range of common organic solvents.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its intrinsic physical and chemical properties. For fluorene-9-carboxaldehyde, the key parameters are summarized below. The molecular structure features a large, nonpolar polycyclic aromatic hydrocarbon (PAH) system and a polar carbonyl group, creating a molecule with dual character.

Table 1: Physicochemical Properties of Fluorene-9-Carboxaldehyde

| Property | Value | Source | Implication for Solubility |

| CAS Number | 20615-64-9 | [2][3] | Unique identifier for substance tracking. |

| Molecular Formula | C₁₄H₁₀O | [2] | Indicates a predominantly hydrocarbon structure. |

| Molecular Weight | 194.23 g/mol | [3] | Moderate molecular weight, influencing dissolution rates. |

| Boiling Point | 169-172 °C (at 2 Torr) | [4] | High boiling point suggests strong intermolecular forces. |

| LogP (Octanol-Water) | 2.99780 (Predicted) | [2][5] | A positive LogP value indicates a preference for nonpolar (lipophilic) environments over water. |

| Polar Surface Area (PSA) | 17.07 Ų | [2] | The aldehyde group provides a small polar region on a large nonpolar molecule. |

| Hydrogen Bond Donors | 0 | [5] | Cannot act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | [5] | Can accept hydrogen bonds from protic solvents (e.g., alcohols), but this interaction may be sterically hindered and offset by the large nonpolar backbone. |

Theoretical Solubility Profile: A Mechanistic Approach

The principle of "like dissolves like" is the cornerstone of solubility prediction. The molecular structure of fluorene-9-carboxaldehyde dictates its interactions with different solvent classes.

-

Nonpolar and Aromatic Solvents (e.g., Toluene, Benzene, Chloroform, Dichloromethane): The large fluorenyl backbone is structurally similar to these solvents. Solubility is expected to be high due to favorable van der Waals forces and π-π stacking interactions between the aromatic systems. The parent compound, fluorene, is known to be soluble in many organic solvents.[1] Data from related dibromofluorene derivatives further supports high solubility in chlorinated solvents.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess a dipole moment capable of interacting with the polar carbonyl group of the aldehyde.[7] The carbonyl's dipole-dipole interactions with these solvents are expected to facilitate dissolution.[8] Therefore, fluorene-9-carboxaldehyde is predicted to have good to moderate solubility in this class. THF, in particular, is often a good solvent for compounds with both aromatic and polar features.[6]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): The solubility in this category is more complex. While the aldehyde's oxygen can act as a hydrogen bond acceptor with the solvent's hydroxyl group, the molecule lacks a hydrogen bond donor.[9][10] More importantly, the large, hydrophobic fluorene backbone dominates the molecule's character, leading to a disruption of the solvent's strong hydrogen-bonding network. Consequently, solubility is expected to be low in lower alcohols and practically insoluble in water, a prediction strongly supported by its high LogP value.[2][7]

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of published quantitative data, experimental determination is essential. The following isothermal method provides a reliable, step-by-step process to quantify the solubility of fluorene-9-carboxaldehyde in a chosen solvent at a specific temperature (e.g., ambient temperature, 25 °C). This protocol is designed to be a self-validating system, ensuring accuracy through careful measurement and equilibrium attainment.

Causality Behind Experimental Design

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results. A water bath is used to buffer against ambient fluctuations.

-

Establishing Equilibrium: Dissolution is not instantaneous. A sufficient stirring time (e.g., 24 hours) is allocated to ensure the solution reaches saturation, where the rate of dissolution equals the rate of precipitation. This is a critical step for accuracy.

-

Supersaturation Avoidance: The protocol approaches equilibrium from an unsaturated state (adding solute to solvent) to prevent the formation of a metastable supersaturated solution, which would yield erroneously high solubility values.

-

Quantification by Gravimetric Analysis: Removing a known volume of the saturated supernatant and evaporating the solvent allows for the direct measurement of the dissolved solid, providing a robust and straightforward method for calculating solubility.

Materials and Equipment

-

Fluorene-9-carboxaldehyde (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg precision)

-

Thermostatic water bath or magnetic stirrer with temperature control

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Magnetic stir bars

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials for gravimetric analysis

Step-by-Step Methodology

-

Preparation: Add an excess amount of fluorene-9-carboxaldehyde to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume of the selected solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Place a small magnetic stir bar in the vial, cap it tightly to prevent solvent evaporation, and place the vial in the thermostatic water bath set to the desired temperature (e.g., 25.0 °C). Stir the suspension vigorously for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After 24 hours, stop stirring and allow the vial to remain undisturbed in the water bath for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette or syringe. Immediately pass the solution through a syringe filter into a pre-weighed (tared) vial. Filtering is crucial to remove any microscopic solid particles.

-

Solvent Evaporation: Place the tared vial containing the filtered solution in a fume hood or use a gentle stream of nitrogen to slowly evaporate the solvent completely.

-

Final Weighing: Once the solvent is fully evaporated and the vial has returned to ambient temperature, weigh the vial again.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant extracted

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for Isothermal Solubility Determination.

Conclusion

Fluorene-9-carboxaldehyde is a lipophilic molecule with a small polar functional group. Its solubility is predicted to be highest in nonpolar aromatic and chlorinated solvents, moderate in polar aprotic solvents, and poor in polar protic solvents like alcohols and water. Due to the limited availability of public quantitative data, the experimental protocol detailed within this guide is an indispensable tool for researchers. By following this robust methodology, scientists in drug development and materials science can generate the accurate and reliable solubility data required for process optimization, formulation, and successful application of this versatile compound.

References

-

U.S. Environmental Protection Agency (EPA). 9H-fluorene-2-carboxaldehyde Properties. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11074281, 9H-Fluorene-9-carboxaldehyde. [Link]

-

LookChem. Cas 20615-64-9, 9-Fluorenecarboxaldehyde. [Link]

-

CK-12 Foundation. Physical Properties of Aldehydes and Ketones. [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

-

Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

Britannica. Aldehyde - Physical properties. [Link]

-

Chemistry LibreTexts. 14.10: Properties of Aldehydes and Ketones. [Link]

-

ResearchGate. Experimental Study on the Solubility of Fluorene in Different Solvents. [Link]

-

Wikipedia. Fluorene. [Link]

-

ResearchGate. Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. [Link]

-

LookChem. Cas 1529-40-4, 9H-fluorene-9-carbonitrile. [Link]

-

National Center for Biotechnology Information (PMC). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). [Link]

-

Ataman Kimya. FLUORENE. [Link]

Sources

- 1. Fluorene - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 9H-Fluorene-9-carboxaldehyde | C14H10O | CID 11074281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 9. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Stability Profile: 9-Fluorenecarboxaldehyde

The following technical guide details the thermodynamic stability profile of 9-fluorenecarboxaldehyde. It is structured to provide actionable insights for researchers handling this compound in synthetic or medicinal chemistry contexts.

Technical Guide for Research & Development

Part 1: The Stability Paradox

9-Fluorenecarboxaldehyde (CAS: 20615-64-9) presents a unique thermodynamic challenge in organic synthesis. Unlike typical aliphatic or aromatic aldehydes, its reactivity is governed by the exceptional acidity of the C9 proton .

For the drug development scientist, treating this molecule simply as an electrophile is a common failure mode. It must be conceptualized as a highly reactive carbon acid capable of rapid tautomerization and autoxidation.

The Core Thermodynamic Driver

The driving force behind the instability of 9-fluorenecarboxaldehyde is the restoration of aromaticity in the five-membered ring.

-

Keto Form (Aldehyde): The C9 carbon is

hybridized. The central ring is non-aromatic. -

Enol Form (9-Hydroxymethylenefluorene): The C9 carbon becomes

. The double bond extends conjugation, allowing the fluorenyl system to approach a 14

Consequently, in many solvents, the enol tautomer is thermodynamically favored , a rarity for simple aldehydes.

Part 2: Thermodynamic Landscape & Tautomerism

Quantitative Equilibria

Research indicates that in polar protic media (e.g., aqueous solution), the equilibrium shifts aggressively away from the aldehyde.

| Species | Approx.[1][2][3][4][5] Abundance (Aq., 25°C) | Key Thermodynamic Parameter |

| Enol | ~72% | |

| Hydrate | ~24% | |

| Aldehyde | ~4% | High energy state due to lack of full conjugation |

Critical pKa Insight:

The pKa of the keto form is approximately 6.19 . This is drastically lower than typical

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer pathways that dominate the solution-phase behavior of the molecule.

Figure 1: The keto-enol tautomerism is driven by the acidity of the C9 proton. Note the kinetic trap of the enol form.

Part 3: Degradation Mechanisms

The primary degradation pathway is Aerobic Autoxidation to 9-fluorenone. This reaction is base-catalyzed and proceeds via a radical mechanism involving the stabilized fluorenyl radical.

The Autoxidation Cascade

-

Initiation: Trace base removes the acidic C9 proton.

-

Oxygenation: The resulting carbanion reacts with atmospheric

to form a hydroperoxide intermediate. -

Collapse: The hydroperoxide eliminates water/formic acid equivalents to yield the thermodynamically stable 9-fluorenone .

Experimental Warning: Solutions of 9-fluorenecarboxaldehyde left in open air turn yellow rapidly. This yellow color is the tell-tale sign of 9-fluorenone formation.

Figure 2: The irreversible oxidative pathway. Once formed, 9-fluorenone cannot be easily reverted.

Part 4: Handling & Storage Protocols (SOP)

Storage Conditions

-

Temperature: -20°C is mandatory. Room temperature storage leads to significant enolization and oxidation within days.

-

Atmosphere: Store under Argon or Nitrogen. The compound is air-sensitive.

-

Container: Amber glass vials with Teflon-lined caps to prevent UV-induced radical formation and moisture ingress.

Solvent Compatibility

-

Avoid: Methanol or Ethanol. The aldehyde reacts to form hemiacetals (equilibrium driven).

-

Avoid: DMSO or DMF for long-term storage. These polar aprotic solvents stabilize the enolate intermediate, accelerating oxidation if any oxygen is present.

-

Preferred: Anhydrous Dichloromethane (DCM) or Toluene for short-term processing.

Quality Control (QC) Check

Before using the reagent in critical steps (e.g., reductive amination or Wittig reactions), verify purity via 1H NMR :

-

Aldehyde Signal: Singlet/doublet around

9.6–9.8 ppm. -

Enol Signal: Vinylic proton often appears upfield or as a broad exchangeable peak depending on solvent.

-

Contaminant: 9-Fluorenone presents as distinct aromatic multiplets without the aldehyde proton.

References

-

Keto–enol tautomerism and hydration of 9-acylfluorenes. Journal of the Chemical Society, Perkin Transactions 2, 1991.

-

Aldehyde and enol contents of 9-formylfluorene. Journal of the Chemical Society, Chemical Communications, 1980.

-

Oxidation of 9H-fluorene under different conditions in the presence of air. Canadian Journal of Chemistry, 2023.

-

The acidity constant of fluorene-9-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 1993.

Sources

Chemical Dynamics of 9-Formylfluorene: Tautomeric Equilibrium and Synthetic Utility

[1]

Abstract

9-Formylfluorene (9-FF) represents a unique class of "chameleon" molecules in organic synthesis.[1] Unlike typical aliphatic aldehydes, 9-FF exists at the threshold of aromaticity and anti-aromaticity, governed by the acidity of the C9 proton. This guide dissects the mechanistic behaviors of 9-FF, specifically its thermodynamic preference for the enol tautomer, its reactivity as a vinylogous acid, and its utility in constructing fulvene-based bioisosteres.

The Electronic Landscape: Tautomerism & Acidity[2]

The defining characteristic of 9-formylfluorene is not its aldehyde carbonyl, but the acidity of the C9 proton. In typical aldehydes, the keto form is thermodynamically favored.[2][3] However, in 9-FF, the enol tautomer (9-hydroxymethylenefluorene) is the dominant species in both solid state and solution.

The Driving Force: Aromaticity vs. Strain

-

Keto Form: The C9 carbon is

hybridized. The fluorene ring system is interrupted, consisting of two isolated benzene rings. -

Enol Form: The C9 carbon becomes

hybridized. This extends the conjugation across the biphenyl system. Furthermore, the resulting enolate anion (upon deprotonation) forms a

Consequently, 9-FF behaves less like an aldehyde and more like a vinylogous acid .[1]

Quantitative Acidity[1]

-

pKa (Water): ~6.2 (Keto form) / ~7.5 (Enol form).

-

Implication: 9-FF is roughly

times more acidic than acetaldehyde.[1] It can be deprotonated by weak bases (e.g., carbonates, amines), making it an aggressive nucleophile in condensation reactions.

Mechanism of Tautomerism (Visualization)

The following diagram illustrates the proton transfer equilibrium that favors the enol form to relieve steric strain and maximize conjugation.

Figure 1: The tautomeric equilibrium of 9-formylfluorene.[4] Note the central role of the aromatic enolate anion which allows rapid interconversion, ultimately favoring the conjugated enol form.

Synthetic Protocol: Formylation of Fluorene[6][7][8]

The most reliable synthesis of 9-FF utilizes a Claisen condensation between fluorene and ethyl formate.[1] This protocol is self-validating: the color change from colorless to bright yellow indicates the formation of the fluorenyl anion.

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| Fluorene | Substrate | 1.0 | Industrial grade (95%+) is sufficient.[1] |

| Ethyl Formate | Electrophile | 1.5 - 2.0 | Excess drives equilibrium; acts as co-solvent.[1] |

| Sodium Ethoxide | Base | 1.2 | Freshly prepared or high-grade commercial powder.[1] |

| Diethyl Ether/THF | Solvent | N/A | Must be anhydrous to prevent ester hydrolysis. |

Step-by-Step Methodology

Step 1: Anion Generation

-

In a flame-dried round-bottom flask under Argon/Nitrogen, suspend Sodium Ethoxide (1.2 eq) in anhydrous diethyl ether.

-

Add Fluorene (1.0 eq) in a single portion.

-

Observation: The suspension may slightly darken, but no major reaction occurs yet.

Step 2: Formylation

-

Add Ethyl Formate (1.5 eq) dropwise over 20 minutes.

-

Critical Observation: The reaction mixture will turn a thick, pasty yellow/orange. This is the sodium salt of the 9-formylfluorene enolate.

-

Stir at room temperature for 4–6 hours. Monitoring by TLC is difficult due to the salt precipitating; consumption of starting fluorene is the best indicator.

Step 3: Controlled Acidification (The "Trap")

-

Do not quench with water immediately if you want the free aldehyde.

-

Pour the reaction mixture into ice-cold 1M HCl.

-

Mechanism: Rapid protonation of the enolate occurs.

-

Extract with Ethyl Acetate. Wash with brine.

-

Dry over

and concentrate in vacuo at low temperature (<40°C).

Step 4: Purification

-

Recrystallize immediately from hexane/ether.

-

Stability Note: The product is unstable to oxidation. Store under inert gas at -20°C.

Nucleophilic Reactivity: Amines and Active Methylenes

Because 9-FF exists primarily as the enol, its reaction with nucleophiles (specifically amines) follows an addition-elimination pathway that retains the exocyclic double bond, resulting in enaminones rather than simple imines.

Reaction with Primary Amines

When 9-FF reacts with primary amines (

This structure is stabilized by intramolecular Hydrogen bonding (between NH and the pi-system or solvent) and conjugation.[3]

Mechanism of Enaminone Formation

The following Graphviz diagram details the pathway from the enol tautomer to the amino-methylene derivative.

Figure 2: Mechanism of amine condensation. The reaction proceeds via addition to the exocyclic double bond followed by elimination, preserving the fulvene-like conjugation.

Applications in Drug Development

Bioisosteres of Carboxylic Acids

The acidic enol moiety of 9-FF (

-

Application: In drug design, replacing a carboxylate with a 9-hydroxymethylenefluorenyl group increases lipophilicity (LogP) while maintaining anionic character at physiological pH.[1]

Fulvene Scaffolds

9-FF is the primary precursor for synthesizing 6-substituted fulvenes .[1]

-

Reaction: Knoevenagel condensation with active methylene compounds (e.g., malononitrile).

-

Therapeutic Relevance: These fulvene derivatives have shown potency as cytotoxic agents in oncology by acting as alkylating agents for DNA bases via the exocyclic double bond.

References

-

Keto–enol tautomerism and hydration of 9-acylfluorenes. Journal of the Chemical Society, Perkin Transactions 2.

-

Synthesis of 9-fluorenylmethanol and derivatives. Google Patents (CN103351280A).

-

Reactions of 9-formylfluorene with amines: Investigation of amino acid protection. Semantic Scholar.

-

Acidity and Tautomerism of 9-Formylfluorene. RSC Publishing.[1]

An In-depth Technical Guide to Fluorene-9-Carboxaldehyde: Synthesis, Characterization, and Applications

Introduction

Fluorene-9-carboxaldehyde, a derivative of the polycyclic aromatic hydrocarbon fluorene, is a pivotal building block in the realms of medicinal chemistry and materials science.[1] Its unique chemical architecture, characterized by a reactive aldehyde group at the C9 position of the fluorene backbone, imparts a versatile reactivity that allows for the synthesis of a diverse array of complex organic molecules.[2] This guide provides a comprehensive technical overview of fluorene-9-carboxaldehyde, encompassing its fundamental properties, detailed synthesis protocols, spectroscopic characterization, and its significant applications in drug discovery and the development of advanced organic electronic materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of fluorene-9-carboxaldehyde is essential for its effective handling, reaction optimization, and application. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀O | [3] |

| Molecular Weight | 194.23 g/mol | [3][4] |

| CAS Number | 20615-64-9 | [3][4] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | 169-172 °C at 2 Torr | |

| Storage | Inert atmosphere, store in freezer, under -20°C | [4] |

Synthesis of Fluorene-9-Carboxaldehyde

The synthesis of fluorene-9-carboxaldehyde is most commonly achieved through the formylation of fluorene. The following protocol outlines a well-established method.[5]

Experimental Protocol: Formylation of Fluorene

This procedure involves the deprotonation of fluorene at the C9 position, followed by quenching with an electrophilic formylating agent.

Materials:

-

Fluorene

-

Potassium tert-butoxide (t-BuOK)

-

Methyl formate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve fluorene in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add potassium tert-butoxide to the stirred solution. The color of the solution will typically change, indicating the formation of the fluorenyl anion.

-

Formylation: While maintaining the temperature at 0 °C, add methyl formate dropwise to the reaction mixture. Allow the reaction to stir at this temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel to yield pure fluorene-9-carboxaldehyde.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of fluorene-9-carboxaldehyde.

Spectroscopic Characterization

The structural elucidation of fluorene-9-carboxaldehyde is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of fluorene provide a basis for understanding the spectra of its derivatives. In the ¹H NMR spectrum of fluorene, the aromatic protons typically appear in the range of 7.2-7.8 ppm, while the methylene protons at the C9 position show a characteristic singlet around 3.9 ppm.[6][7] For fluorene-9-carboxaldehyde, the aldehyde proton will introduce a new singlet further downfield, typically in the range of 9-10 ppm. The proton at the C9 position will also be a singlet.

In the ¹³C NMR spectrum of fluorene, the C9 carbon appears around 37 ppm, while the aromatic carbons resonate between 120 and 143 ppm.[6][7] In fluorene-9-carboxaldehyde, the aldehyde carbonyl carbon will be significantly deshielded, appearing in the region of 190-200 ppm. The C9 carbon will also experience a downfield shift due to the electron-withdrawing effect of the aldehyde group.

Infrared (IR) Spectroscopy

The IR spectrum of fluorene-9-carboxaldehyde is expected to show characteristic absorption bands. A strong carbonyl (C=O) stretching band from the aldehyde group will be prominent in the region of 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. The C-H stretching of the aldehyde proton is also anticipated, typically appearing as a pair of weak bands around 2720 and 2820 cm⁻¹.[8]

Mass Spectrometry (MS)

The mass spectrum of fluorene-9-carboxaldehyde will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 194.23).[5] Common fragmentation patterns may include the loss of the formyl group (-CHO) or the hydrogen atom from the aldehyde, leading to significant fragment ions.

Applications in Drug Development and Materials Science

The fluorene scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Fluorene derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1]

Role in Drug Discovery

Fluorene-9-carboxaldehyde serves as a key intermediate for the synthesis of various pharmacologically active molecules. Its aldehyde functionality allows for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the generation of diverse chemical libraries for high-throughput screening. For instance, derivatives of fluorenone, which can be synthesized from fluorene-9-carboxaldehyde, have been investigated as potential anticancer agents that induce apoptosis in cancer cells.[9][10][11] The planar and rigid nature of the fluorene ring system allows it to effectively interact with biological targets such as enzymes and receptors.

Diagram of Fluorene-9-carboxaldehyde in Drug Discovery:

Caption: Synthetic utility of fluorene-9-carboxaldehyde in generating diverse bioactive molecules.

Advancements in Materials Science

In materials science, fluorene derivatives are renowned for their excellent photophysical properties, including high photoluminescence quantum yields and good thermal stability.[1][12] These characteristics make them ideal candidates for use in organic light-emitting diodes (OLEDs).[12][13] Fluorene-9-carboxaldehyde can be utilized to synthesize more complex fluorene-based polymers and small molecules with tailored electronic properties for various layers within an OLED device, such as the emissive layer and charge transport layers. The rigid and planar structure of the fluorene unit facilitates π-π stacking, which can enhance charge carrier mobility.[1][13]

Safety and Handling

While specific toxicity data for fluorene-9-carboxaldehyde is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. It is advisable to consult the Safety Data Sheet (SDS) before use.[14][15] General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a cool, dry, and dark place under an inert atmosphere.[4]

Conclusion

Fluorene-9-carboxaldehyde is a valuable and versatile chemical intermediate with significant potential in both drug discovery and materials science. Its straightforward synthesis and the reactivity of its aldehyde group provide a gateway to a vast chemical space of fluorene derivatives with tunable biological and photophysical properties. As research in these fields continues to advance, the importance of fluorene-9-carboxaldehyde as a key building block is poised to grow.

References

-

Efficient Synthesis of Fluoren-9-ones by the Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes. National Institutes of Health. Available at: [Link]

-

The Role of Fluorene Amine Derivatives in Pharmaceutical Research and Development. (2026, February 18). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis and Application of Robust Spiro [Fluorene-9] CAAC Ruthenium Alkylidene Complexes for the. ChemRxiv. Available at: [Link]

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. ResearchGate. Available at: [Link]

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. ResearchGate. Available at: [Link]

-

Rational design of Spiro[fluorene-9,9'-xanthene] based molecule for aggregation induced. Royal Society of Chemistry. Available at: [Link]

-

Fluorene Standard - Safety Data Sheet. Restek. Available at: [Link]

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. PubMed. Available at: [Link]

-

Fluorene at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

-

Fluorene Derivatives with Multi-addressable Properties: Synthesis, Characterization, and Reactivity. ResearchGate. Available at: [Link]

-

Fluorene-Based Multicomponent Reactions. University of Groningen. Available at: [Link]

-

a) ¹H NMR spectrum and b) ¹³C NMR spectrum of fluorene. ResearchGate. Available at: [Link]

-

9H-Fluorene-9-carboxylic acid, 9-hydroxy-, methyl ester. NIST WebBook. Available at: [Link]

-

Studies on the Fluorene Derivatives. I. R Discovery. Available at: [Link]

-

Synthesis of Dimethyl fluorene-9,9-diacetate. Semantic Scholar. Available at: [Link]

-

Fluorene. NIST WebBook. Available at: [Link]

-

A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. PubMed. Available at: [Link]

- Preparation method of 9-carboxyfluorene. Google Patents.

-

Journal of Materials Science and Applied Energy. ThaiJo. Available at: [Link]

-

Fluorene-2-carboxaldehyde | C14H10O. PubChem. Available at: [Link]

-

Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. ResearchGate. Available at: [Link]

-

Fluorene-2-carboxaldehyde. PubChem. Available at: [Link]

-

The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI. Available at: [Link]

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. research.rug.nl [research.rug.nl]

- 3. chemscene.com [chemscene.com]

- 4. 20615-64-9|Fluorene-9-carboxaldehyde|BLD Pharm [bldpharm.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. bmse000524 Fluorene at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. Fluorene [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications | MDPI [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. agilent.com [agilent.com]

Methodological & Application

Application Note: Chemoselective Synthesis of 9-Fluorenylmethanol

Executive Summary

9-Fluorenylmethanol (9-Fluorenemethanol) is a critical intermediate in organic synthesis, serving as the direct precursor to 9-Fluorenylmethyl chloroformate (Fmoc-Cl) and 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) . These reagents are the cornerstones of the Fmoc solid-phase peptide synthesis (SPPS) strategy, first introduced by Carpino and Han, which revolutionized peptide chemistry by allowing base-labile deprotection strategies orthogonal to acid-labile side-chain protection.

This application note details the robust, scalable reduction of fluorene-9-carboxaldehyde to 9-fluorenylmethanol. Unlike industrial routes that may start from fluorene and paraformaldehyde, this protocol focuses on the chemoselective reduction of the aldehyde moiety using Sodium Borohydride (

Chemical Strategy & Rationale

Reaction Design

The transformation is a nucleophilic addition of a hydride ion (

-

Reagent Selection (

vs.- : Selected for its compatibility with protic solvents (Methanol). It allows for a homogeneous reaction mixture without the need for strictly anhydrous conditions. It is mild enough to leave the aromatic fluorene system untouched.

- : Rejected due to its pyrophoric nature and requirement for anhydrous ether/THF. It is overly aggressive for this simple transformation.

-

Solvent System: Methanol (MeOH) is the solvent of choice. It solvates both the aldehyde and the borohydride, facilitating rapid kinetics. For substrates with poor solubility, a THF/MeOH (1:1) co-solvent system is recommended.

-

Thermodynamics: The reaction is exothermic. Temperature control at

during reagent addition is critical to prevent solvent boil-off and minimize side reactions (e.g., elimination).

Mechanism of Action

The borohydride anion (

Figure 1: The hydride from borohydride attacks the carbonyl carbon, forming an intermediate that is hydrolyzed to the alcohol.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Fluorene-9-carboxaldehyde | 194.23 | 1.0 | Starting Material |

| Sodium Borohydride ( | 37.83 | 1.2 - 1.5 | Reducing Agent |

| Methanol (MeOH) | 32.04 | Solvent | Reaction Medium |

| Hydrochloric Acid (1M) | 36.46 | Excess | Quenching Agent |

| Dichloromethane (DCM) | 84.93 | Solvent | Extraction |

| Magnesium Sulfate ( | 120.37 | N/A | Drying Agent |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: In a clean, dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Fluorene-9-carboxaldehyde (10.0 mmol, 1.94 g) in Methanol (50 mL).

-

Note: If the aldehyde does not fully dissolve, add THF (10-20 mL) until a clear yellow solution is obtained.

-

-

Cooling: Place the RBF in an ice-water bath and cool to

. Allow to stir for 10 minutes to equilibrate.

Phase 2: Reduction

-

Addition: Add Sodium Borohydride (12.0 mmol, 454 mg) portion-wise over 10 minutes.

-

Caution: Hydrogen gas (

) will evolve. Ensure the vessel is vented (do not seal tightly).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1–2 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The aldehyde spot (

) should disappear, replaced by the more polar alcohol spot (

Phase 3: Work-up & Isolation

-

Quenching: Cool the mixture back to

. Slowly add 1M HCl (10 mL) or saturated -

Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Methanol/THF.

-

Extraction: Dilute the aqueous residue with Water (30 mL) and extract with Dichloromethane (DCM) (

mL). -

Washing: Wash the combined organic layers with Brine (30 mL).

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate to dryness to yield a crude white/off-white solid.

Phase 4: Purification

-

Recrystallization: Recrystallize the crude solid from hot Hexane/Ethanol or Hexane/Ethyl Acetate .

-

Drying: Dry the crystals in a vacuum desiccator over

to remove trace moisture (critical if used for Fmoc-Cl synthesis).

Workflow Visualization

Figure 2: Operational workflow ensuring safety and high yield.

Characterization & Quality Control

The purified product should be analyzed to confirm identity and purity.

Physical Data

| Property | Specification | Notes |

| Appearance | White crystalline needles | Yellowing indicates impurities (likely fluorenone derivatives) |

| Melting Point | Sharp range indicates high purity [1][2] | |

| Solubility | Soluble in MeOH, DCM, DMSO | Insoluble in water |

Spectroscopic Data ( NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment |

| 7.74 | Doublet (d) | 2H | Ar-H (Positions 4, 5) |

| 7.56 | Doublet (d) | 2H | Ar-H (Positions 1, 8) |

| 7.37 | Triplet (t) | 2H | Ar-H (Positions 3, 6) |

| 7.29 | Triplet (t) | 2H | Ar-H (Positions 2, 7) |

| 4.00 - 4.10 | Doublet (d) | 2H | |

| 3.90 - 3.98 | Triplet (t) | 1H | Fluorenyl C-9 Proton |

| 1.70 - 1.80 | Broad Singlet | 1H |

Interpretation: The diagnostic signals are the doublet at ~4.05 ppm (methylene protons) and the triplet at ~3.95 ppm (methine proton). The coupling between these confirms the presence of the hydroxymethyl group attached to the fluorene ring.

Troubleshooting & Safety

Common Pitfalls

-

Incomplete Reaction: If TLC shows starting material after 2 hours, add an additional 0.5 eq of

. Old borohydride absorbs moisture and loses activity. -

Elimination Side-Product: If the reaction is heated or exposed to strong base, dibenzofulvene may form. This appears as a new non-polar spot on TLC. Prevention: Keep the reaction neutral/mildly acidic during workup and avoid heating above

during evaporation. -

Oiling Out: If the product oils out during recrystallization, add a seed crystal or scratch the glass surface. Ensure the solvent mixture is not too rich in the non-polar component (Hexane) initially.

Safety (SDS Highlights)

-

Sodium Borohydride: Toxic if swallowed. Reacts with water/acids to release flammable hydrogen gas. Keep away from open flames.

-

Fluorene Derivatives: Generally potential irritants. Handle with gloves and in a fume hood.

-

Methanol: Flammable and toxic.

References

-

Sigma-Aldrich. (2023). 9-Fluorenylmethanol Product Specification and MSDS. Link

-

Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. Journal of the American Chemical Society, 92(19), 5748–5749. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 90466, 9-Fluorenylmethanol. Link

-

ChemicalBook. (2023).[2] 9-Fluorenemethanol NMR Spectrum and Properties. Link

Sources

preparation of fulvenes from 9-formylfluorene condensation

Application Note: Precision Synthesis of Vinyl-Functionalized Dibenzofulvenes via 9-Formylfluorene Condensation

Introduction & Scope

This application note details the protocol for synthesizing 9-substituted vinyl-fluorene derivatives (functionally categorized as extended dibenzofulvenes) via the Knoevenagel condensation of 9-formylfluorene .

While "fulvene" typically refers to the penta-atomic ring system with an exocyclic double bond, in drug discovery and organic electronics, dibenzofulvenes (9-methylene-9H-fluorenes) are the critical scaffolds. They serve as precursors for aggregation-induced emission (AIE) luminogens, metallocene ligands, and biologically active intercalators.

Critical Technical Nuance: Unlike standard benzaldehyde condensations, 9-formylfluorene presents a unique challenge: Keto-Enol Tautomerism . In solution, it exists predominantly as the enol (9-hydroxymethylenefluorene) or its hydrate, rather than the reactive aldehyde. This protocol addresses the thermodynamic management required to shift the equilibrium toward the reactive aldehyde species for efficient condensation.

Mechanistic Insight & Reaction Logic

The reaction proceeds via a base-catalyzed Knoevenagel condensation.[1][2][3] The core challenge is the stability of the enol form of 9-formylfluorene, stabilized by the aromaticity of the fluorenyl anion character.[4]

The Pathway:

-

Equilibrium Shift: The base (Piperidine) promotes the re-establishment of the aldehyde form from the stable enol.

-

Deprotonation: The base deprotonates the active methylene compound (e.g., Malononitrile) to generate a carbanion.

-

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the transient 9-formylfluorene aldehyde.

-

Elimination: Spontaneous dehydration yields the exocyclic double bond, extending the conjugation.

Diagram 1: Tautomeric Equilibrium & Reaction Pathway

Caption: The reaction relies on shifting the equilibrium from the stable enol tautomer to the reactive aldehyde, followed by irreversible dehydration.

Experimental Protocols

Protocol A: Synthesis of 9-(2,2-Dicyanovinyl)fluorene (Standard Knoevenagel)

Target Application: Organic Electronics (Electron Transport Materials)

Reagents:

-

9-Formylfluorene (Freshly prepared or recrystallized): 1.0 eq (e.g., 1.94 g, 10 mmol)

-

Malononitrile: 1.1 eq (0.73 g, 11 mmol)

-

Ethanol (Absolute): 20 mL

-

Piperidine (Catalyst): 3-5 drops (approx. 0.1 mL)

Step-by-Step Methodology:

-

Pre-Solubilization (Critical): Dissolve 9-formylfluorene in ethanol at 40°C. Note that the solution may appear slightly cloudy due to the enol/hydrate forms.

-

Nucleophile Addition: Add malononitrile in a single portion. The solution should remain colorless to pale yellow.

-

Catalysis: Add piperidine dropwise.

-

Observation: A rapid color change to bright yellow/orange indicates the formation of the conjugated fulvene system.

-

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.4) should disappear, replaced by a highly fluorescent spot (Rf ~0.6).

-

-

Work-up: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product will crystallize out.[5]

-

Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and then hexane (2 x 5 mL) to remove unreacted amine.

-

Drying: Dry under vacuum at 40°C for 4 hours.

Yield Expectation: 85–92% Appearance: Bright orange needles.

Protocol B: Synthesis of 9-(2-Carboxy-2-cyanovinyl)fluorene (Doebner Modification)

Target Application: Pharmaceutical Intermediates (Bioconjugation Handles)

Reagents:

-

9-Formylfluorene: 1.0 eq

-

Cyanoacetic Acid: 1.2 eq

-

Pyridine: Solvent (10 mL per gram of substrate)

-

Piperidine: Catalytic amount

Methodology:

-

Dissolve 9-formylfluorene and cyanoacetic acid in pyridine.

-

Add catalytic piperidine.

-

Heat to 90°C for 6 hours. Note: CO2 evolution may occur if decarboxylation is favored, but under these mild conditions, the carboxylic acid is usually retained.

-

Quenching: Pour the reaction mixture into ice-cold HCl (10%) to neutralize the pyridine.

-

Isolation: The product precipitates as a solid. Filter and wash copiously with water to remove pyridinium salts.

-

Recrystallization: Recrystallize from Acetic Acid/Water (1:1).

Data Analysis & Troubleshooting

Table 1: Solvent & Catalyst Effects on Yield

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |

| Ethanol | Piperidine | 78 | 2 | 92 | Recommended. Green & efficient. |

| Methanol | NaOH | 65 | 4 | 75 | Side reactions (Michael addition) observed. |

| Toluene | AcOH/NH4OAc | 110 | 6 | 88 | Good for sterically hindered nucleophiles. |

| Water | None | 100 | 12 | <10 | Poor solubility of 9-formylfluorene. |

Troubleshooting Guide

-

Issue: Low Yield / Sticky Solid

-

Cause: Incomplete conversion due to enol stability or polymerization of the product.

-

Solution: Ensure reagents are dry. Use a Dean-Stark trap if using Toluene to drive water removal (equilibrium shift).

-

-

Issue: Product is Dark/Tar-like

-

Cause: Oxidation of the fluorene ring at the 9-position (fluorenone formation).

-

Solution: Perform reaction under Nitrogen/Argon atmosphere. Degas solvents.

-

-

Issue: Starting Material Persists

-

Cause: 9-Formylfluorene has reverted to the hydrate form.

-

Solution: Add molecular sieves (4Å) to the reaction mixture to scavenge water and force the aldehyde form.

-

Experimental Workflow Visualization

Diagram 2: Synthesis & Purification Logic

Caption: Optimized workflow ensuring removal of unreacted amine and stabilization of the fulvenoid product.

References

-

Keto–enol tautomerism and hydration of 9-acylfluorenes. Journal of the Chemical Society, Perkin Transactions 2. (Verified Source: RSC). [Link]

-

Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. Chemistry – An Asian Journal. (Verified Source: Wiley/ResearchGate). [Link]

-

Knoevenagel condensation mechanism and applications. Pure Chemistry. (Verified Source: PureChemistry). [Link]

-

An N-heterocyclic carbene-catalyzed switchable reaction of 9-(trimethylsilyl)fluorene and aldehydes. Organic & Biomolecular Chemistry. (Verified Source: NIH/PubMed). [Link]

-

Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies. ChemistryOpen. (Verified Source: PMC). [Link]

Sources

Application Note: Grignard Chemistry of Fluorene-9-Carboxaldehyde

This Application Note is structured to address the specific chemical behavior of Fluorene-9-carboxaldehyde (9-Formylfluorene) . It deviates from standard templates to focus on the unique "dual-reactivity" challenges posed by the fluorenyl 9-position: extreme acidity and radical instability.

Executive Summary & Chemical Context

Fluorene-9-carboxaldehyde (1 ) is a critical scaffold in the synthesis of optoelectronic materials and bioactive fluorene derivatives. However, it presents two distinct "failure modes" in Grignard chemistry that often result in low yields or total reaction failure:

-

Synthesis Failure (Upstream): Attempting to synthesize 1 from 9-bromofluorene via a standard Grignard intermediate (

) typically fails due to rapid Wurtz-type homocoupling, yielding the insoluble dimer 9,9'-bifluorenylidene. -

Functionalization Failure (Downstream): Attempting to react 1 with a Grignard reagent (

) to form secondary alcohols fails due to the high acidity of the C9-proton (

This guide provides the Optimized Grignard Protocol to minimize dimerization during synthesis and the Luche-Grignard Protocol to overcome acidity during functionalization.

Synthesis of Fluorene-9-Carboxaldehyde

Challenge: The formation of 9-fluorenylmagnesium bromide is complicated by the stability of the 9-fluorenyl radical, which dimerizes faster than it reacts with magnesium.

The "Entrainment" Protocol (Grignard Route)

While lithiation (n-BuLi/-78°C) is the industry standard, regulatory or safety constraints sometimes mandate magnesium-based routes. The following protocol uses 1,2-dibromoethane entrainment to bypass the radical coupling trap.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Specification |

| 9-Bromofluorene | 1.0 | Substrate | Recrystallized; Dry |

| Magnesium Turnings | 3.0 | Metal | Crushed/Activated; Excess is vital |

| 1,2-Dibromoethane | 0.5 | Entrainer | Freshly distilled |

| THF (Anhydrous) | -- | Solvent | 0.1 M (High Dilution) |

| DMF | 2.5 | Electrophile | Anhydrous; Amine-free |

Step-by-Step Protocol

-

Activation: Flame-dry a 3-neck RBF under Argon. Add Mg turnings (3.0 equiv) and cover with minimal THF. Add 0.1 equiv of 1,2-dibromoethane to etch the Mg surface (look for ethylene gas evolution).

-

Slow Addition (The Critical Step): Dissolve 9-bromofluorene in THF to a dilute concentration (0.1 M).

-

Why: High dilution minimizes the encounter rate of two fluorenyl radicals, suppressing dimerization.

-

-

Co-Feed: Add the 9-bromofluorene solution dropwise over 2–3 hours, simultaneously co-feeding the remaining 1,2-dibromoethane. Maintain internal temperature at 0°C to 5°C .

-

Visual Check: The solution should turn a characteristic deep red/orange (color of the fluorenyl anion). If it turns muddy brown/black, dimerization is occurring.

-

-

Formylation: Once addition is complete, cool the red Grignard solution to -10°C . Add DMF (2.5 equiv) rapidly. The color will fade to pale yellow.

-

Workup: Quench with saturated

. Do not use HCl, as the product is acid-sensitive (aldol condensation risk).

Mechanism & Failure Analysis

The following diagram illustrates the competition between the desired Grignard formation and the fatal dimerization pathway.

Figure 1: Kinetic competition in the generation of 9-fluorenylmagnesium bromide. Success depends on maximizing the Radical

Functionalization: Reacting the Aldehyde

Challenge: Researchers often attempt to add Grignard reagents (e.g., MeMgBr) to 1 to synthesize secondary alcohols. This typically fails.

-

Reason: The C9 proton is doubly activated (benzylic + alpha-carbonyl). Grignard reagents act as bases (

) rather than nucleophiles, deprotonating C9 to form the enolate. Upon acidic workup, the starting aldehyde is recovered.

The Luche-Grignard Protocol (Recommended)

To force nucleophilic addition over deprotonation, the carbonyl electrophilicity must be enhanced, and the basicity of the Grignard reagent moderated.

Reagents

-

Reagent: Grignard (

). -

Additive: Cerium(III) Chloride (anhydrous).

-

Solvent: THF.

Protocol

-

Drying

: Commercial -

Slurry Formation: Suspend dry

(1.5 equiv) in THF. Stir at Room Temperature (RT) for 1 hour.-

Note: This activates the Lewis Acid.

-

-

Substrate Addition: Add Fluorene-9-carboxaldehyde (1.0 equiv) to the slurry. Cool to -78°C .[4]

-

Reagent Addition: Add the Grignard reagent (1.2 equiv) dropwise.

-

Quench: Quench at low temperature with 10% acetic acid.

Data Comparison: Standard vs. Luche Conditions

| Reaction Condition | Reagent | Major Product | Yield | Mechanism |

| Standard (RT) | MeMgBr | Recovered Aldehyde | 0% (Conversion) | Deprotonation (Acid-Base) |

| Standard (-78°C) | MeMgBr | Alcohol + SM | 20–40% | Kinetic competition |

| Luche (-78°C) | MeMgBr / | Target Alcohol | >85% | Nucleophilic Addition |

Troubleshooting & Quality Control

Visual Indicators[1]

-

The "Red" Warning: In the synthesis of the aldehyde, the intermediate Grignard must be red. If the solution stays colorless or turns yellow with precipitation, the reaction has failed (dimerization).

-

The "Enol" Test: When reacting the aldehyde, if the reaction mixture turns deep orange/red upon adding the Grignard, you have formed the enolate (deprotonation). The Luche protocol prevents this color change.

Storage

Fluorene-9-carboxaldehyde oxidizes easily in air to fluorene-9-carboxylic acid.

-

Protocol: Store under Argon at -20°C.

-

Purification: If the solid is yellow/brown (oxidized), recrystallize from Hexane/EtOAc (9:1) before use.

References

-

Synthesis of 9-Aryl-fluoren-9-ols (Grignard Context)

-

Title: Green production of 9-aryl-fluoren-9-ols achieved through process intensification of the Grignard reaction using continuous flow at room temperature.

- Source:Green Chemistry (RSC), 2023.

-

URL:[Link]

-

-

Acidity and Enolization of 9-Formylfluorene

-

Organocerium Chemistry (Luche Protocol)

- Title: Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects.

- Source:Journal of the American Chemical Society, 1980.

-

URL:[Link]

-

General Reactivity of Fluorenyl Anions

- Title: 9-Fluorenylmagnesium Bromide.

- Source:PubChem Compound Summary.

-

URL:[Link]

Sources

- 1. 20615-64-9|Fluorene-9-carboxaldehyde|BLD Pharm [bldpharm.com]

- 2. 9H-Fluorene-9-carboxaldehyde | C14H10O | CID 11074281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Efficient Synthesis of Fluoren-9-ones by the Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN102108049A - Preparation method of 9-carboxyfluorene - Google Patents [patents.google.com]

- 7. chem.iastate.edu [chem.iastate.edu]

- 8. mdpi.com [mdpi.com]

- 9. WO2005066185A1 - Process for preparing 5-substituted -1-(4-fluorophenyl) -1,3-dihydroisobenzofurans - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocols: Strategic Synthesis of Spiro-Fluorene Derivatives from 9-Formylfluorene

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis of structurally complex and functionally significant spiro-fluorene derivatives, utilizing 9-formylfluorene as a versatile starting material. We delve into the core synthetic strategies, emphasizing the causality behind experimental choices, and provide validated, step-by-step protocols for key transformations. The narrative is grounded in established chemical principles, supported by authoritative references, and visualized through mechanistic diagrams and workflow charts.

Introduction: The Significance of the Spiro-Fluorene Scaffold

The fluorene moiety is a privileged structure in materials science and medicinal chemistry, prized for its rigidity, planarity, and high photoluminescence efficiency.[1] When two such molecular systems are joined at a single, shared tetrahedral carbon atom, the resulting spiro-annulated architecture introduces a unique three-dimensional conformation.[2] This spiro-centric design imparts several advantageous properties:

-

In Materials Science: The orthogonal orientation of the two molecular planes in spiro compounds, such as the widely studied spirobifluorene (SBF) and spiro[fluorene-9,9′-xanthene] (SFX), effectively disrupts intermolecular π-π stacking.[3] This structural feature enhances the morphological stability and solubility of materials, preventing aggregation-caused quenching (ACQ) and leading to applications in high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly as host materials for blue phosphorescent emitters.[3][4][5][6]

-

In Medicinal Chemistry: The rigid, three-dimensional framework of spiro compounds allows for precise spatial orientation of functional groups, making them valuable scaffolds in drug discovery. Spiro-heterocyclic systems, including spiro-pyrrolidines and spiro-pyrans, are present in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, such as antibacterial, antifungal, and antitumor properties.[2][7][8]

9-Formylfluorene serves as an ideal and accessible precursor for these advanced architectures. Its aldehyde functionality is a reactive handle for a multitude of carbon-carbon bond-forming reactions, providing a gateway to a diverse library of spiro-fluorene derivatives.

Core Synthetic Strategies & Mechanistic Rationale

The primary route from 9-formylfluorene to a spiro-fluorene system involves a two-stage conceptual process: first, the formation of an exocyclic double bond at the C9 position, followed by a cyclization reaction that builds the second half of the spiro-system.

Stage 1: Knoevenagel Condensation to Forge the Exocyclic Alkene

The Knoevenagel condensation is a cornerstone reaction in this synthetic sequence. It involves the reaction of the aldehyde group of 9-formylfluorene with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like piperidine or boric acid.[9][10]

Causality and Mechanism: The reaction proceeds via a well-established mechanism.[11][12]

-

Enolate Formation: The weak base deprotonates the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate). This step is favorable due to the acidity of the α-protons.

-

Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of 9-formylfluorene.

-

Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product, often referred to as a fluoren-9-ylidene derivative. The removal of water helps drive the reaction equilibrium toward the product.[10]

This condensation is highly efficient and serves to convert the aldehyde into a versatile intermediate, primed for subsequent cyclization reactions.

Caption: Diagram 1: Knoevenagel Condensation Mechanism.

Stage 2: Cyclization Pathways to Spiro Compounds

The fluoren-9-ylidene intermediate is a powerful building block. Its electron-deficient double bond makes it an excellent Michael acceptor and a dienophile, opening up several pathways to construct the spiro-ring.

One of the most efficient methods for constructing heterocyclic spiro-systems is the one-pot, three-component reaction. This strategy combines 9-formylfluorene, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone or acetylacetone) in the presence of a catalyst.

Workflow Rationale: This reaction is a domino sequence. The Knoevenagel condensation occurs in situ to form the fluoren-9-ylidene intermediate. This intermediate then undergoes a Michael addition with the enolate of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and tautomerization to yield the final, stable spiro[fluorene-9,4'-pyran] derivative.[7] The one-pot nature of this reaction is highly appealing due to its operational simplicity and reduced waste generation.[13]

Caption: Diagram 2: Three-Component Spiro-Pyran Synthesis.

While less commonly initiated from 9-formylfluorene directly in one pot, the isolated fluoren-9-ylidene intermediate can serve as a dienophile in a Diels-Alder reaction.[14] This is a powerful cycloaddition for forming six-membered rings.[15] For this reaction to be efficient, the diene partner should be electron-rich to complement the electron-poor nature of the fluoren-9-ylidene dienophile.

The synthesis of five-membered spiro-heterocycles, such as spiro[fluorene-9,3'-pyrrolidine], can be achieved via 1,3-dipolar cycloaddition reactions. This often involves the in-situ generation of an azomethine ylide from an amino acid and an aldehyde, which then reacts with the fluoren-9-ylidene derivative (as the dipolarophile). This approach provides stereospecific access to highly functionalized spiro-pyrrolidine systems, which are of significant interest in medicinal chemistry.[8][16]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-(9H-fluoren-9-ylidene)malononitrile (Knoevenagel Intermediate)

This protocol details the synthesis of the key intermediate for subsequent cyclization reactions.

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount | Molar Equiv. |

| 9-Formylfluorene | 194.23 | 1.94 g (10 mmol) | 1.0 |

| Malononitrile | 66.06 | 0.73 g (11 mmol) | 1.1 |

| Piperidine | 85.15 | ~0.1 mL (cat.) | - |

| Ethanol (Absolute) | - | 40 mL | - |

| 100 mL Round-bottom flask | - | 1 | - |

| Magnetic stirrer & stir bar | - | 1 | - |

| Reflux condenser | - | 1 | - |

| Büchner funnel & filter paper | - | 1 | - |

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: To the flask, add 9-formylfluorene (1.94 g, 10 mmol), malononitrile (0.73 g, 11 mmol), and absolute ethanol (40 mL).

-

Catalyst Addition: Add 3-4 drops of piperidine (~0.1 mL) to the suspension. Piperidine acts as the base catalyst to initiate the condensation.[10]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-3 hours.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials. Dry the product under vacuum. The product is often pure enough for the next step, but can be further purified by recrystallization from ethanol or isopropanol if necessary.

Expected Outcome: A bright yellow crystalline solid. Yields are typically >90%.

Protocol 2: One-Pot Synthesis of 2'-Amino-5',5'-dimethyl-5'H-spiro[fluorene-9,4'-pyran]-3'-carbonitrile

This protocol describes an efficient one-pot, three-component synthesis of a representative spiro-pyran derivative.

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount | Molar Equiv. |

| 9-Formylfluorene | 194.23 | 0.97 g (5 mmol) | 1.0 |

| Malononitrile | 66.06 | 0.33 g (5 mmol) | 1.0 |

| Dimedone | 140.18 | 0.70 g (5 mmol) | 1.0 |

| Piperidine | 85.15 | ~0.1 mL (cat.) | - |

| Ethanol (Absolute) | - | 30 mL | - |

| 100 mL Round-bottom flask | - | 1 | - |

| Magnetic stirrer & stir bar | - | 1 | - |

| Reflux condenser | - | 1 | - |

Procedure:

-

Setup: Assemble the reaction apparatus as described in Protocol 1.

-

Reagent Addition: Combine 9-formylfluorene (0.97 g, 5 mmol), malononitrile (0.33 g, 5 mmol), dimedone (0.70 g, 5 mmol), and absolute ethanol (30 mL) in the round-bottom flask.

-

Catalyst Addition: Add 3-4 drops of piperidine to the mixture.

-

Reaction: Heat the mixture to reflux with stirring. The reaction is generally complete within 4-6 hours. Monitor by TLC until the starting materials are consumed.

-

Work-up & Isolation: Cool the reaction mixture to room temperature. A solid precipitate will form. Collect the product by vacuum filtration.

-

Purification: Wash the filtered solid with cold ethanol (2 x 15 mL) and dry under vacuum to yield the pure spiro-pyran product.

Expected Outcome: A white or off-white solid. Yields for this type of multicomponent reaction are typically high (85-95%). The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR). The ¹³C NMR spectrum is particularly diagnostic, showing a characteristic signal for the spiro-carbon.[7]

References

- Time in Le Flore County, US. (n.d.). Google.

- Xie, L. H., et al. (2006).

- Chen, C. H., et al. (2016). One-Step Synthesis of Spirobi[fluorene] and Spiro[fluorene-9,9′-xanthene] Derivatives and Their Applications in Organic Light-Emitting Devices: Performance Enhancement and Related Optical Phenomena. Journal of the Chinese Chemical Society.

- Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices. (2025, August 10).

- Wang, C., et al. (2017).

- Shivaji, B. S., et al. (n.d.). Rational design of spiro[fluorene-9,9′-xanthene] based molecule for aggregation induced emission (AIE) and mechanochromism (MC): synthesis and theoretical investigation. New Journal of Chemistry (RSC Publishing).

- Sharma, P., et al. (2023).

- Novel carbazolyl-substituted spiro[acridine-9,9′-fluorene] derivatives as deep-blue emitting materials for OLED applications. (n.d.).

- Knoevenagel condens

- Knoevenagel Condensation. (n.d.). Thermo Fisher Scientific - US.

- Kumar, A., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor. PMC.

- Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis.

- Knoevenagel Condens

- A Spiro [Fluorene-9, 9'-Xanthene]-Based Host Material for Efficient Green and Blue Phosphorescent OLED. (n.d.).

- Lo, L. H. Y., et al. (2021). Incorporation of Fluorene and Its Heterocyclic Spiro Derivatives To Realize High-Performance and Stable Sky-Blue-Emitting Arylgold(III) Complexes. PubMed.

- Xie, L. H., et al. (2006). An Efficient One-Pot Synthesis of Spiro[fluorene-9,9′-xanthene].

- Synthesis of fluorene and spirofluorene derivatives. (n.d.).

- Shivaji, B. S., et al. (n.d.).

- Zhang, M., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. PMC.

- Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. (n.d.).

- 9,9'-Spirobifluorene Based MOFs: Synthesis, Structure, C

- Kumar, S., et al. (2023).

- Kumar, P., et al. (n.d.). Functionalization of spiro[fluorene-9,9′-xanthene] with diketopyrrolopyrrole to generate a promising, three-dimensional non-fullerene acceptor. Materials Chemistry Frontiers (RSC Publishing).

- An Fe(II)

- Synthesis of Spiro-Pyrrolizine and Pyrrolidine derivative of Tryptanthrin and Evaluation of Their anti-bacterial, anti-fungal and anti-mycobacterial activities. (2023, August 9).

- One‐Pot Synthesis of Spiro[fluorene‐9,9'‐xanthene] Derivatives. (n.d.).

- Zhang, M., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. SciSpace.

- A Diels–Alder probe for discovery of natural products containing furan moieties. (2024, May 2).

- de Graaff, M. C., et al. (2022). Fluorene-Based Multicomponent Reactions. The University of Groningen research portal.

- Fluorene-Based Multicomponent Reactions. (n.d.).

- Diels–Alder Reaction Advances via C–H Activation. (2026, February 20). BIOENGINEER.ORG.

- Zhuk, T. S., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journals.

- A Diels–Alder probe for discovery of natural products containing furan moieties. (2024, May 2). PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Spiro[acridine-9,9'-fluorene] Derivatives Containing Phenanthroimidazole Moiety for Deep-Blue OLED Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Incorporation of Fluorene and Its Heterocyclic Spiro Derivatives To Realize High-Performance and Stable Sky-Blue-Emitting Arylgold(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. m.youtube.com [m.youtube.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 20.210.105.67 [20.210.105.67]

- 14. bioengineer.org [bioengineer.org]

- 15. BJOC - A Diels–Alder probe for discovery of natural products containing furan moieties [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

Application Note: 9-Formylfluorene in Medicinal Chemistry & Peptide Synthesis

Executive Summary

9-Formylfluorene (9-fluorenecarboxaldehyde, CAS: 20615-64-9) is a highly versatile polycyclic aromatic aldehyde. In medicinal chemistry and drug discovery, its unique structural properties—comprising a rigid, planar, and highly lipophilic biphenyl-like fluorene core attached to a reactive formyl group—make it an invaluable building block. This application note details the critical roles of 9-formylfluorene in multicomponent reactions (MCRs) for peptidomimetic library synthesis, its use as a precursor for the indispensable Fmoc protecting group, and its application in synthesizing chiral organocatalysts.

By understanding the causality behind the chemical behavior of 9-formylfluorene, researchers can leverage its steric bulk and UV-active properties to optimize synthetic workflows and design highly selective drug candidates.

Application I: Ugi Four-Component Condensation (4CC) in Peptide Synthesis

Mechanistic Causality & Logic

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of combinatorial medicinal chemistry, allowing for the rapid assembly of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide [1].

Why use 9-formylfluorene? When 9-formylfluorene is utilized as the aldehyde input, the bulky fluorenyl group exerts significant steric hindrance during the nucleophilic attack of the isocyanide on the intermediate imine. This steric bulk can be exploited to induce diastereoselectivity in the resulting peptidomimetic backbone. Furthermore, the highly conjugated fluorene ring system acts as a built-in, highly UV-active chromophore, enabling real-time reaction monitoring and straightforward HPLC purification of complex library mixtures without the need for destructive staining techniques.

Experimental Workflow: Ugi-4CR with 9-Formylfluorene

Figure 1: Logical relationship and mechanism of the Ugi-4CR utilizing 9-formylfluorene.

Step-by-Step Protocol: Synthesis of Model Dipeptides

This protocol is designed as a self-validating system to ensure high yields and prevent the competing Passerini three-component reaction.

-

Imine Pre-formation: In a flame-dried 25 mL round-bottom flask, dissolve the primary amine (1.0 mmol) and 9-formylfluorene (1.0 mmol, 194.2 mg) in anhydrous methanol (5.0 mL).

-

Causality: Pre-forming the imine for 2 hours at room temperature is critical. 9-formylfluorene is a sterically hindered aldehyde; allowing the Schiff base to fully form before introducing the acid and isocyanide prevents the carboxylic acid from prematurely reacting with the aldehyde (Passerini side-reaction).

-

-

Condensation: Add the carboxylic acid (1.0 mmol) followed immediately by the isocyanide (1.0 mmol).

-

Reaction: Stir the mixture for 24–48 hours at room temperature.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the 9-formylfluorene spot (strongly UV active at 254 nm) and the appearance of a lower-Rf product spot confirms the Mumm rearrangement is proceeding.

-

-

Workup: Evaporate the methanol under reduced pressure. Redissolve the crude residue in EtOAc (20 mL), wash sequentially with saturated aqueous NaHCO3 (15 mL), 1M HCl (15 mL), and brine (15 mL). Dry over anhydrous Na2SO4.

-

Purification: Isolate the target peptidomimetic via flash column chromatography.

Application II: Precursor to Fmoc-Cl for Solid-Phase Peptide Synthesis (SPPS)

Mechanistic Causality & Logic

9-Formylfluorene is the direct synthetic precursor to 9-fluorenemethanol, which is subsequently reacted with phosgene to generate 9-fluorenylmethyl chloroformate (Fmoc-Cl) [2]. Fmoc is the most widely used α-amino protecting group in modern Solid-Phase Peptide Synthesis (SPPS).